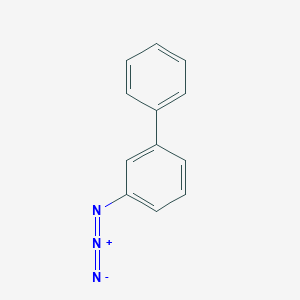
1-azido-3-phenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 3-azido-: is an organic compound that features a biphenyl structure with an azido group attached to the third position of one of the phenyl rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-azido- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-1,1’-biphenyl with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Biphenyl, 3-azido- may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 3-azido- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products:
Reduction: 3-Amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
Material Science Applications
Cross-Linking Agents:
1-Azido-3-phenylbenzene is utilized as a cross-linking agent in polymer chemistry. Azides can undergo thermal or photochemical reactions to form stable covalent bonds, enhancing the mechanical properties and thermal stability of polymers. For instance, azido-functionalized polymers have been shown to improve the performance of organic photovoltaics by maintaining higher power conversion efficiencies under thermal stress compared to non-crosslinked counterparts .
Energetic Materials:
The compound has been investigated for its potential use in energetic materials. Azides are known for their high energy content and can be used in the development of propellants and explosives. Research indicates that polymers with azido groups can serve as binders in composite propellants, contributing to both structural integrity and energy density .
Medicinal Chemistry Applications
Drug Development:
In medicinal chemistry, this compound has been explored as a precursor for synthesizing novel pharmaceutical compounds. Its azide functionality allows for further derivatization, which can lead to the development of new drugs with specific biological activities. For example, derivatives of azido compounds have been synthesized as potential photoaffinity probes for studying dopamine transporters, which are relevant in the treatment of attention-deficit hyperactivity disorder (ADHD) .
Photoaffinity Labeling:
The compound serves as a photoaffinity labeling agent due to its ability to form covalent bonds upon UV irradiation. This property is exploited in biological studies to label proteins selectively within complex mixtures. The azide group can react with various biomolecules, allowing researchers to track protein interactions and localizations within cells .
Analytical Applications
Detection of Impurities:
this compound is also significant in analytical chemistry, particularly in the detection of azido impurities in pharmaceutical formulations. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify azido impurities in drugs like losartan and irbesartan. These methods are crucial for ensuring drug safety and compliance with regulatory standards .
作用機序
The mechanism of action of 1,1’-Biphenyl, 3-azido- primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it reacts with alkynes to form stable triazole linkages. This reaction is highly specific and does not interfere with native biological processes, making it a powerful tool for studying biomolecular interactions.
類似化合物との比較
4’-Azidomethyl-1,1’-biphenyl: Similar structure with the azido group at a different position.
3-Azido-1,1’-biphenyl-2-carboxylic acid: Contains an additional carboxylic acid group.
3-Azido-1,1’-biphenyl-2-carbonitrile: Contains an additional nitrile group.
Uniqueness: 1,1’-Biphenyl, 3-azido- is unique due to the position of the azido group, which influences its reactivity and the types of reactions it can undergo. The specific placement of the azido group allows for selective functionalization and the creation of diverse derivatives. This compound’s versatility makes it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
14213-01-5 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC名 |
1-azido-3-phenylbenzene |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
InChIキー |
RFTRNOXIKPDOOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |
同義語 |
3-Azido-1,1'-biphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















